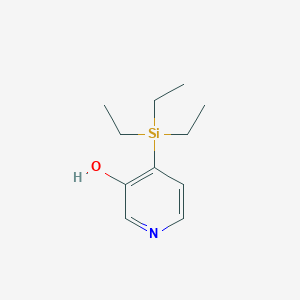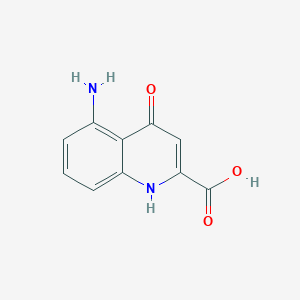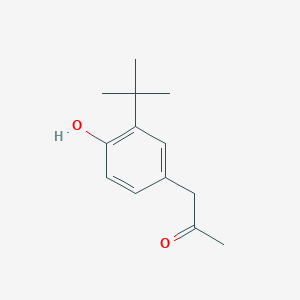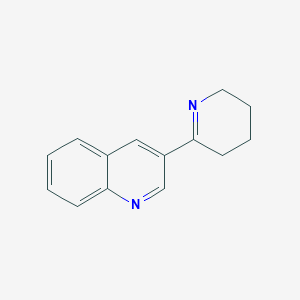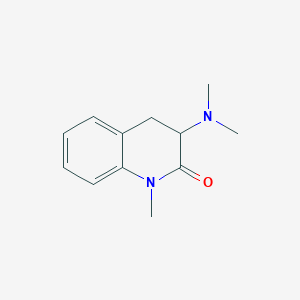
3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a dimethylamino group, a methyl group, and a dihydroquinolinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of an appropriate aniline derivative with a ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts such as lead acetate or other metal-based catalysts may be used to enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions
3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, dihydroquinolinones, and substituted quinolinones. These products have diverse applications in medicinal chemistry and material science.
科学研究应用
3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
Similar compounds to 3-(Dimethylamino)-1-methyl-3,4-dihydroquinolin-2(1H)-one include other quinolinone derivatives and dihydroquinolinones. Examples include:
- 4-Dimethylaminopyridine
- Dimethylaniline
- N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both a dimethylamino group and a methyl group on the quinolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
3-(dimethylamino)-1-methyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-13(2)11-8-9-6-4-5-7-10(9)14(3)12(11)15/h4-7,11H,8H2,1-3H3 |
InChI 键 |
YWUVCEYMNJRPSQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2CC(C1=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)
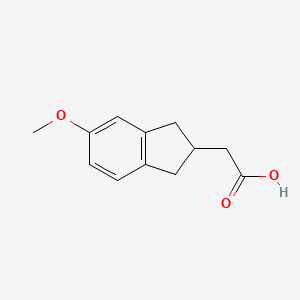
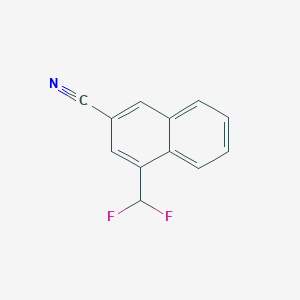

![3-Cyclobutyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11894170.png)


